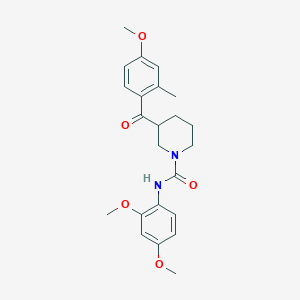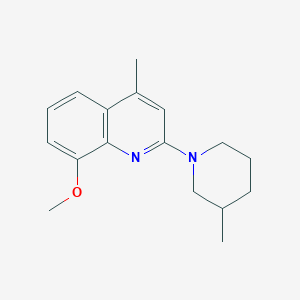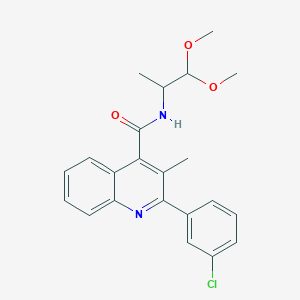
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide, also known as DMMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s. DMMDA-2 is known for its hallucinogenic effects and is often used in scientific research to study the mechanisms of action of hallucinogens.
作用機序
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition. N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide is thought to activate this receptor, leading to changes in brain function and the subjective experience of hallucinations.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in animal and human studies. These effects include changes in neurotransmitter release, alterations in brain activity, and changes in heart rate and blood pressure. N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide has also been shown to produce subjective effects such as altered perception, changes in mood, and hallucinations.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide is a useful tool for investigating the mechanisms of action of hallucinogens. It has been shown to produce similar effects to other hallucinogens such as LSD and psilocybin, making it a useful comparator in studies. However, N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide is a relatively potent hallucinogen and caution should be exercised when using it in animal or human studies. It is also important to note that the effects of N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide may differ from other hallucinogens in certain contexts.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide and other hallucinogens. One area of interest is the potential therapeutic uses of these drugs, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the serotonin system, based on the mechanisms of action of hallucinogens. Finally, there is a need for further studies to investigate the long-term effects of hallucinogen use, particularly in relation to mental health and cognitive function.
合成法
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide can be synthesized by the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxy-2-methylbenzoyl chloride with piperidinecarboxylic acid. The reaction is carried out in the presence of a strong acid catalyst and results in the formation of N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide is commonly used in scientific research to study the mechanisms of action of hallucinogens. It is often used in animal studies to investigate the effects of hallucinogens on behavior, neurotransmitter systems, and brain function. N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide has also been used in human studies to investigate the subjective effects of hallucinogens and their potential therapeutic uses.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-15-12-17(28-2)7-9-19(15)22(26)16-6-5-11-25(14-16)23(27)24-20-10-8-18(29-3)13-21(20)30-4/h7-10,12-13,16H,5-6,11,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRGYLRDEOTTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylbenzoyl)-1-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)


![8-bromo-N,N-diethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078788.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B6078805.png)
